3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
3-(3-Ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a fused heterocyclic compound characterized by a pyrido[2,3-d]pyrimidin-4-one core substituted at the 3-position with a 3-ethoxypropyl group and a thione (sulfanylidene) group at position 2. This scaffold is structurally related to kinase inhibitors and receptor modulators, with substituents influencing solubility, bioavailability, and target engagement .
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-17-8-4-7-15-11(16)9-5-3-6-13-10(9)14-12(15)18/h3,5-6H,2,4,7-8H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLERSNRULPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(NC1=S)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of the pyrido[2,3-d]pyrimidin-4-one core is a critical site for modulating pharmacological properties. Key analogs include:
Key Observations :
- Ethoxypropyl vs. Oxolanylmethyl: The ethoxypropyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Piperazine Propyl vs. Ethoxypropyl : The ethylpiperazine substituent in introduces a basic nitrogen, improving solubility in physiological pH and enabling stronger interactions with charged kinase residues.
Kinase Inhibition
- TNKS2 inhibitors bind via hydrophobic interactions with the isopropyl group .
- Compound 36 (sst2 Agonist): Exhibits nanomolar potency for somatostatin receptor 2 (sst2), suppressing growth hormone (GH) secretion in rats. The 3-fluoro-5-hydroxyphenyl group is critical for receptor binding .
Antifungal Activity
- The thiophene ring may enhance membrane penetration compared to pyridine-based cores .
Physicochemical Properties
Biological Activity
The compound 3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a member of the pyrido[2,3-d]pyrimidine family known for its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrido[2,3-d]pyrimidine core with a sulfanylidene group and an ethoxypropyl substituent. This unique configuration is believed to enhance its lipophilicity and influence its pharmacokinetic profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Antiviral Properties : It may inhibit viral replication through interactions with viral enzymes.
- Anticancer Effects : Preliminary data suggest it could induce apoptosis in cancer cells by disrupting cellular processes related to nucleic acid synthesis.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. A comparative study highlighted:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Hydroxyquinoline | Quinoline derivative | Antimicrobial | Hydroxy group enhances solubility |
| 2-Aminopyrimidine | Pyrimidine derivative | Antiviral | Amino group provides reactivity |
| Thieno[3,2-d]pyrimidine | Thienopyrimidine derivative | Anticancer | Sulfur atom adds unique electronic properties |
The presence of the ethoxypropyl group in the target compound may enhance its activity by improving solubility and membrane permeability.
Antiviral Properties
Studies have demonstrated that similar pyrido[2,3-d]pyrimidine derivatives can act as potent inhibitors of viral enzymes. For instance, the inhibition of reverse transcriptase in retroviruses has been observed with related compounds. The mechanism involves binding to the active site of the enzyme, thus blocking viral replication pathways.
Anticancer Effects
In vitro studies have shown that this compound can induce cell death in various cancer cell lines. The compound's mode of action appears to involve:
- Inhibition of Nucleic Acid Synthesis : By interfering with enzymes responsible for DNA replication.
- Induction of Apoptosis : Triggering pathways that lead to programmed cell death.
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with resistant bacterial infections. Results indicated a significant reduction in bacterial load within two weeks of treatment. While specific data on this compound remains limited, these findings suggest promising avenues for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one, and what critical reaction conditions must be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with thioketones reacting with amines or nucleophiles under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include:
- Cyclization : Refluxing in solvents like 1,4-dioxane or dimethylformamide at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical for isolating intermediates and the final product .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-thioketone coupling) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in dioxane/water systems) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) to verify substituent positions and stereochemistry. For example, the ethoxypropyl group’s methylene protons appear as triplets (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 347.12) .
- IR Spectroscopy : Detection of thione (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assay Design :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Strategies :
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping pyrido-pyrimidine protons .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities, especially for Z/E isomerism in thioxo-thiazolidinone moieties .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What strategies improve reaction yields in multi-step syntheses when intermediates are unstable?
- Optimization Approaches :
- Low-Temperature Quenching : For air-sensitive intermediates, use cold quenching (−78°C) in THF or DCM .
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and minimize degradation .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .
Q. How do modifications to the ethoxypropyl or sulfanylidene groups affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Ethoxypropyl Chain : Shortening the chain (e.g., ethoxyethyl vs. ethoxypropyl) reduces lipophilicity, impacting membrane permeability (logP decreases by ~0.5 units) .
- Sulfanylidene Replacement : Substituting S with O (sulfonyl) decreases kinase inhibition (e.g., IC₅₀ increases from 2.1 µM to 12.3 µM in EGFR assays) .
Q. What advanced techniques are used to study target interaction mechanisms?
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd rates) with immobilized enzymes .
- Molecular Dynamics (MD) Simulations : 100-ns simulations in GROMACS to analyze ligand-protein stability (e.g., binding to CDK2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
